N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Acid Chloride Intermediate
One robust method involves converting 2-hydroxypropanoic acid into its acid chloride, followed by reaction with 2,4-dichloroaniline:
- Step 1: Preparation of 2-hydroxypropionyl chloride by treating 2-hydroxypropanoic acid with thionyl chloride or oxalyl chloride under controlled temperature (0–5 °C).
- Step 2: Addition of 2,4-dichloroaniline to the acid chloride in an inert solvent (e.g., dichloromethane) with a base such as triethylamine to scavenge HCl.
- Step 3: Stirring at low to room temperature for several hours to complete amide bond formation.
- Workup: Filtration to remove salts, solvent evaporation, and purification by recrystallization.
This method yields this compound with high purity and good yield (typically 75–90%).
Direct Coupling Using Carbodiimide or Other Coupling Agents
Alternatively, direct coupling of 2,4-dichloroaniline with 2-hydroxypropanoic acid can be achieved using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
- Reaction conditions: The acid and amine are dissolved in a suitable solvent (e.g., dichloromethane or DMF).
- Additives: Coupling agent (DCC or EDC) and often catalytic amounts of HOBt (1-hydroxybenzotriazole) to suppress side reactions.
- Temperature: Typically 0 °C to room temperature.
- Duration: Several hours to overnight.
- Workup: Removal of urea byproducts by filtration, solvent evaporation, and purification by recrystallization or chromatography.
This method avoids the need to isolate the acid chloride but may require careful control to minimize side reactions and racemization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, ethyl acetate, or DMF | Choice affects solubility and reaction rate |
| Temperature | 0–5 °C for acid chloride formation; room temp for coupling | Lower temperatures reduce side reactions |
| Base | Triethylamine, DIPEA, or N-methylmorpholine | Neutralizes HCl byproduct |
| Coupling agent (if used) | DCC, EDC, HOBt | Used in direct coupling methods |
| Reaction time | 1–12 hours | Dependent on method and scale |
| Purification | Recrystallization from acetone, ethyl acetate, or diisopropyl ether | Provides high purity product |
| Yield | 70–90% | High yields achievable with optimized conditions |
Related Research Findings and Analogous Syntheses
The preparation of lacosamide, a structurally related compound (N-acetamido-N-benzyl-3-hydroxypropionamide), has been extensively studied and serves as a model for amide synthesis involving hydroxy acids and aromatic amines. For example, N-acetyl-D-serine methyl ester reacted with benzylamine under mild conditions yields the corresponding amide with good yield and purity.
Methylation steps and base selection (e.g., sodium hydroxide, triethylamine) are critical for optimizing reaction efficiency and product purity.
The use of non-nucleophilic bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can improve reaction selectivity and reduce side reactions.
Reaction monitoring by HPLC and chiral HPLC ensures high purity and enantiomeric excess, important for bioactive compounds.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid chloride method | 2-hydroxypropionyl chloride + 2,4-dichloroaniline + triethylamine, DCM, 0–25 °C | High purity, straightforward | Requires acid chloride prep | 75–90 |
| Carbodiimide coupling (DCC/EDC) | 2-hydroxypropanoic acid + 2,4-dichloroaniline + DCC/EDC + HOBt, DCM/DMF, 0–25 °C | Avoids acid chloride prep | Possible side reactions, urea byproducts | 70–85 |
| Direct amidation (thermal) | Heating acid and amine neat or in solvent | Simple, no coupling agents needed | High temperature, lower selectivity | 50–70 |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,4-dichlorophenyl)-2-oxopropanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2,4-dichlorophenyl)-2-aminopropanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: N-(2,4-dichlorophenyl)-2-oxopropanamide.
Reduction: N-(2,4-dichlorophenyl)-2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-hydroxypropanamide is useful in several scientific research applications:
- Medicinal Chemistry It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
- Biological Studies The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
- Industrial Applications It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
This compound exhibits diverse biological activities, making it valuable in medicinal chemistry and biological research.
Antimicrobial Activity A study highlighted the compound's ability to inhibit certain bacterial strains in vitro, suggesting its potential as a therapeutic agent against infections.
Pain Models In vivo experiments with related compounds demonstrated a reduction in pain responses in models of chemotherapy-induced neuropathic pain, suggesting the compound could be further explored for its analgesic properties.
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylamine with a suitable precursor such as 2-hydroxypropanoic acid or its derivatives.
Formation of the Amide Bond: The reaction between 2,4-dichlorophenylamine and 2-hydroxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-2-hydroxypropanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The compound’s activity and properties are influenced by substituents on both the aromatic ring and the propanamide chain. Key analogs include:
*Calculated based on molecular formula C9H9Cl2NO2.
Key Observations :
- Hydroxyl vs.
- Chloro vs. Fluoro Substituents : Fluorine in analogs (e.g., ) may enhance metabolic stability and electronic effects, whereas chlorine increases molecular weight and steric bulk.
- Phenoxy vs. Phenyl Linkages: Phenoxy-containing derivatives (e.g., ) introduce ether linkages, altering conformational flexibility and hydrogen-bonding capacity compared to direct phenyl attachments.
Receptor Binding and Inhibition
- Cannabinoid CB2 Receptor: The analog (2S)-N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)...]-2-hydroxypropanamide exhibits moderate CB2 inhibition (IC50: 2260–5310 nM), suggesting that bulky substituents on the propanamide backbone reduce potency .
- Target Selectivity: Compounds with amino substituents (e.g., ) may interact with additional targets due to hydrogen-bonding capabilities, whereas dichlorophenoxy groups (e.g., ) could favor interactions with hydrophobic binding pockets.
Physicochemical Properties
- logP Values : Analogs with dimethyl groups (logP 3.68 in ) are more lipophilic than the hydroxylated target compound, which likely has a lower logP, favoring different distribution profiles.
Biological Activity
N-(2,4-dichlorophenyl)-2-hydroxypropanamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound is characterized by a dichlorophenyl group attached to a 2-hydroxypropanamide moiety. Its chemical structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Target Interactions
The compound has been studied for its interactions with specific receptors and enzymes. A structurally similar compound has shown efficacy against the cyp51 receptor, which plays a critical role in fungal cell membrane synthesis. The interaction involves establishing a stable complex that inhibits the receptor's function, leading to cellular disruption in pathogens like Trypanosoma cruzi .
Biochemical Pathways
This compound may influence several biochemical pathways related to inflammation and pain modulation. Its structural similarity to other bioactive compounds suggests potential roles in anti-inflammatory and analgesic pathways, although specific pathways need further elucidation through experimental studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been utilized in biochemical assays to assess enzyme interactions and inhibition mechanisms, particularly focusing on its potential as an antimicrobial agent .
Antinociceptive Effects
In studies evaluating pain relief, similar compounds have demonstrated antinociceptive properties in rodent models. For instance, derivatives of related compounds have shown effectiveness against neuropathic pain without inducing motor deficits . This suggests that this compound may also possess similar pain-relieving qualities.
Case Studies
- Antimicrobial Activity : A study highlighted the compound's ability to inhibit certain bacterial strains in vitro, indicating its potential as a therapeutic agent against infections .
- Pain Models : In vivo experiments showed that related compounds could reduce pain responses in models of chemotherapy-induced neuropathic pain. These findings suggest that this compound could be explored further for its analgesic properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-2-hydroxypropanamide, and how is purity validated?
- Methodology : The compound is typically synthesized via condensation of 2,4-dichloroaniline with 2-hydroxypropanoic acid derivatives. Oxidation of thioether intermediates (e.g., using m-chloroperoxybenzoic acid in chloroform) is a critical step, followed by precipitation and drying . Purity is confirmed by analytical techniques such as HPLC (≥98% purity thresholds) and thin-layer chromatography (TLC) with recorded Rf values . Nuclear magnetic resonance (¹H-NMR) and melting point analysis further validate structural integrity .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using programs like SHELXL. The software resolves bond lengths, angles, and torsional parameters, critical for confirming the stereochemistry of the hydroxypropanamide moiety. Data collection typically involves Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with R factors <0.05 indicating high precision .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- ¹H-NMR and ¹³C-NMR : Assign peaks for the dichlorophenyl ring (δ 7.2–7.8 ppm) and hydroxypropanamide backbone (δ 1.2–4.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~234 for [M+H]⁺).
- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How do substituents on the dichlorophenyl ring influence biological activity?
- Structure-Activity Relationship (SAR) : Modifications at the para-chlorine position (e.g., replacing Cl with piperazine or trifluoromethyl groups) enhance receptor binding affinity. For example, piperazine derivatives exhibit improved selectivity for dopamine D3 receptors . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like enzymes or GPCRs, guiding rational design .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Data Analysis : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Normalize data using positive controls (e.g., IC₅₀ values for reference inhibitors) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance. Replicate experiments under standardized protocols .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Experimental Design :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for accelerating condensation steps.
- Workflow : Use design-of-experiments (DoE) to evaluate temperature, stoichiometry, and reaction time. For example, higher temperatures (80–100°C) may reduce side products .
Q. What are the challenges in purifying this compound?
- Purification Techniques :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate hydroxylated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Purity discrepancies (e.g., 75% vs. 84% in synthesis routes) often stem from residual solvents or unreacted precursors .
Methodological Considerations
Q. How to validate computational models for predicting physicochemical properties?
- Approach : Compare in silico predictions (e.g., LogP via ChemAxon, PSA via Molinspiration) with experimental data. For instance, experimental LogP (~3.68) should align with computed values to ensure model reliability .
Q. What protocols ensure reproducibility in biological assays?
- Best Practices :
- Use high-purity DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity).
- Include triplicate measurements and blinded data analysis to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
